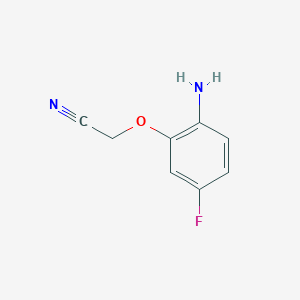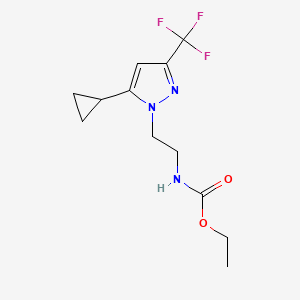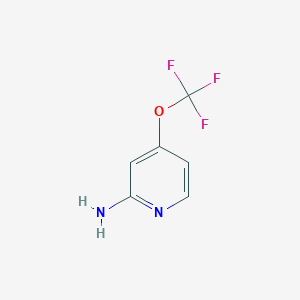
2-(2-Amino-5-fluorophenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-fluorophenoxy)acetonitrile is a chemical compound with the CAS number 1016736-33-6 . It has a molecular formula of C8H7FN2O and a molecular weight of 166.1523832 .
Molecular Structure Analysis
The molecular structure of 2-(2-Amino-5-fluorophenoxy)acetonitrile consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Medical Research
Fluorinated Pyrimidines in Cancer Therapy
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their roles in cancer treatment. 5-FU is one of the most widely used chemotherapy agents, treating over 2 million cancer patients annually. Research has focused on the synthesis of 5-FU, including methods incorporating radioactive and stable isotopes to study its metabolism and biodistribution. Beyond its role in inhibiting thymidylate synthase (TS), recent studies have explored its impact on RNA and DNA-modifying enzymes, highlighting its potential in personalized medicine for cancer treatment (Gmeiner, 2020).
Chlorogenic Acid's Pharmacological Profile
Chlorogenic Acid (CGA) demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has potential applications in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects have been observed in animals, suggesting its use as a natural food additive to replace synthetic antibiotics, potentially reducing medical costs (Naveed et al., 2018).
Exploring Hydrophilic Interaction Chromatography (HILIC)
HILIC has been identified as a valuable alternative for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. This technique benefits from its complementary selectivity to reversed-phase chromatography, making it suitable for complex separation tasks in pharmaceutical research (Jandera, 2011).
Advancements in Fluorinated Material Research
Nanostructured Luminescent Micelles
Recent advancements have been made in the development of nanostructured luminescent micelles for sensing applications. These micelles, designed to detect nitroaromatic and nitramine explosives, showcase the potential of fluorinated compounds in creating sensitive and selective sensors for hazardous materials, with applications extending into bioimaging and drug delivery (Paria et al., 2022).
NMR Studies on Fluorinated Graphite Intercalation Compounds (FGICs)
Investigations into FGICs reveal insights into the dynamics, structure, and bonding of fluorinated compounds within graphite matrices. This research has implications for understanding the interactions at the molecular level, potentially informing the design of new materials for electronics and energy storage applications (Panich, 1993).
Eigenschaften
IUPAC Name |
2-(2-amino-5-fluorophenoxy)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRWBLIAIXVOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-fluorophenoxy)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)


![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

